![molecular formula C22H22ClN5O4 B2553375 7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538320-12-6](/img/structure/B2553375.png)
7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
The compound “7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of 1,2,4-triazine . 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
Scientific Research Applications
- RORγt Inverse Agonists : This compound acts as an inverse agonist for RORγt, a nuclear receptor involved in immune regulation .
- PHD-1 Inhibition : It inhibits PHD-1 (prolyl hydroxylase domain-containing protein 1), which plays a role in oxygen sensing and erythropoiesis .
- JAK1 and JAK2 Inhibition : The compound exhibits inhibitory effects on JAK1 and JAK2 kinases, which are implicated in inflammatory and autoimmune diseases .
- Cardiovascular Disorders : Researchers explore its potential in treating cardiovascular disorders .
- Type 2 Diabetes : Investigations consider its use in managing type 2 diabetes .
- Hyperproliferative Disorders : It may have applications in treating hyperproliferative conditions .
Material Sciences
Beyond medicinal applications, 1,2,4-triazolo[1,5-a]pyrimidine finds relevance in material sciences:
- Functional Materials : Researchers explore its use in designing functional materials .
- Catalysis : The compound’s unique structure may contribute to novel catalytic applications .
Bioactivity and Mechanisms
- Taq Polymerase Inhibition : Compound 374, a derivative of this class, inhibits Taq polymerase .
- Telomerase Inhibition : It triggers caspase activation and inhibits telomerase, possibly through oxidative mechanisms .
- ERK2 Modulation : ERK2 protein modulation occurs, impacting cell signaling pathways .
Other Applications
properties
IUPAC Name |
7-(2-chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O4/c1-11-17(20(24)29)18(13-7-5-6-8-14(13)23)28-22(25-11)26-21(27-28)12-9-15(30-2)19(32-4)16(10-12)31-3/h5-10,18H,1-4H3,(H2,24,29)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJDGEFYFKTMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC=CC=C4Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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